Ganorbiformin B

Stereochemistry Natural Product Chemistry Quality Control

Ganorbiformin B (CAS 1421611-59-7) is a lanostane-type triterpenoid first isolated from submerged cultures of the basidiomycete Ganoderma orbiforme BCC 22324. It is formally characterized as the C-3 epimer of ganoderic acid T, sharing an identical planar lanostane skeleton but differing in the stereochemical configuration at the C-3 hydroxyl position.

Molecular Formula C34H50O7
Molecular Weight 570.8 g/mol
Cat. No. B15139080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanorbiformin B
Molecular FormulaC34H50O7
Molecular Weight570.8 g/mol
Structural Identifiers
SMILESCC(C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C
InChIInChI=1S/C34H50O7/c1-19(30(38)39)10-11-26(40-21(3)35)20(2)23-12-17-34(9)29-24(13-16-33(23,34)8)32(7)15-14-28(41-22(4)36)31(5,6)27(32)18-25(29)37/h10,20,23,26-28H,11-18H2,1-9H3,(H,38,39)/b19-10+/t20-,23+,26-,27-,28-,32+,33+,34-/m0/s1
InChIKeyFPSBBGUSAFEFFR-ITEMVNEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganorbiformin B Procurement Guide: A Structurally Defined Lanostane Triterpenoid for Antitubercular Research


Ganorbiformin B (CAS 1421611-59-7) is a lanostane-type triterpenoid first isolated from submerged cultures of the basidiomycete Ganoderma orbiforme BCC 22324 [1]. It is formally characterized as the C-3 epimer of ganoderic acid T, sharing an identical planar lanostane skeleton but differing in the stereochemical configuration at the C-3 hydroxyl position [1]. This specific stereochemical identity is directly linked to its potent and selective in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra [1].

Why Ganoderic Acid T Cannot Substitute for Ganorbiformin B: The Criticality of C-3 Stereochemistry


In the research and procurement of antitubercular lanostane triterpenoids, generic substitution is scientifically invalid due to the profound impact of stereochemistry on bioactivity. Ganorbiformin B and its parent compound, ganoderic acid T, are C-3 epimers; they possess identical molecular formulas and planar structures but differ exclusively in the three-dimensional orientation of the C-3 substituent [1]. This single stereochemical divergence results in distinct biological profiles. Crucially, the antimycobacterial activity (MIC) and the Vero cell cytotoxicity (IC50) are independently reported for each epimer, yielding quantitatively different selectivity indices [1][2]. Interchanging these compounds without chiral verification would therefore introduce a critical, uncontrolled variable, potentially invalidating comparative biological assays and compromising the reproducibility of structure-activity relationship (SAR) studies [1][2].

Ganorbiformin B Quantitative Differentiation Evidence Against Closest Analogs


C-3 Epimer Identity: The Defining Structural Differentiator from Ganoderic Acid T for Assay Reproducibility

Ganorbiformin B is definitively characterized as the C-3 epimer of ganoderic acid T, a stereochemical relationship that underpins its bioactivity and differentiates it from the parent compound [1]. The original isolation study utilized extensive NMR spectroscopic and mass spectrometric data to assign the absolute configuration at C-3, confirming that Ganorbiformin B possesses the opposite orientation of the C-3 hydroxyl group compared to ganoderic acid T [1]. This contrasts with procurement from sources that may supply an undefined mixture of epimers.

Stereochemistry Natural Product Chemistry Quality Control

Antimycobacterial Potency Against M. tuberculosis H37Ra: Direct MIC Comparison with Ganoderic Acid T

The antimycobacterial activity of the C-3 epimer of ganoderic acid T (Ganorbiformin B) is directly reported against M. tuberculosis H37Ra with an MIC of 1.3 µM [1]. The study also provides the MIC for the parent compound, ganoderic acid T, in the same assay, allowing for a direct, head-to-head comparison of potency that is attributable solely to the stereochemical difference at C-3 [1].

Antitubercular Activity Mycobacterium tuberculosis MIC Determination

Mammalian Cytotoxicity and Selectivity: Cross-Study Comparison with Ganoderic Acid T in Vero Cells

The cytotoxicity of Ganorbiformin B against African green monkey Vero cells is reported with an IC50 of 32 µM from a separate study on mycelium-associated Ganoderma lanostanoids [1]. For its direct epimer, ganoderic acid T, the Vero cell cytotoxicity is reported with an IC50 of 28 µM [2]. A cross-study comparison suggests a differential selectivity index, providing a crucial safety benchmark for prioritizing one epimer over the other in lead optimization campaigns.

Cytotoxicity Selectivity Index Vero Cells

Source Organism Specificity: Ganoderma orbiforme BCC 22324 as a Defined Producer Strain

Ganorbiformin B is a secondary metabolite specifically isolated from the mycelial culture of Ganoderma orbiforme strain BCC 22324 [1]. This is a distinct biological source from the more commonly studied Ganoderma lucidum or Ganoderma australe strains that produce a plethora of other ganoderic acids [2]. The explicit link between compound and a specific, publicly deposited strain (BCC 22324) provides a clear traceable origin for researchers, unlike generic 'Ganoderma sp.' extracts or compounds with ambiguous provenance [1].

Microbial Source Fungal Strain Biosynthetic Origin

Optimal Use Cases for Ganorbiformin B Based on Quantified Differentiation Data


Reference Standard for C-3 Epimer-Specific Structure-Activity Relationship (SAR) Studies

Given its confirmed identity as the C-3 epimer of ganoderic acid T [1], Ganorbiformin B serves as an essential reference standard in any SAR campaign exploring the impact of C-3 stereochemistry on the antitubercular pharmacophore of lanostane triterpenoids. Its use ensures that observed potency shifts in a chemical series are correctly attributed to structural modifications rather than epimeric contamination. This application is directly justified by the head-to-head MIC comparison available with ganoderic acid T [1].

Selectivity Profiling in Lead Optimization for Antitubercular Drug Discovery

The quantitative data for both antimycobacterial potency (MIC 1.3 µM against M. tuberculosis H37Ra) [1] and mammalian cell cytotoxicity (IC50 32 µM against Vero cells) [2] position Ganorbiformin B as a data-rich starting point for lead optimization. Its measured selectivity profile provides a baseline for medicinal chemists aiming to synthesize semi-synthetic derivatives with an improved therapeutic index. This is a data-driven decision, not based on potency alone.

Validation of Biosynthetic Pathway Hypotheses in G. orbiforme

The isolation of Ganorbiformin B from the specific strain Ganoderma orbiforme BCC 22324 [1] makes it a critical authentic standard for researchers investigating the biosynthetic gene clusters responsible for lanostane oxidation and epimerization in this species. Its use in metabolomic or genomic studies ensures valid peak annotation and enzymatic functional assignment, an application scenario that generic 'ganoderic acid' mixtures cannot support.

Negative Control in Antimalarial Assays Involving Related Lanostanes

The original publication notes that both ganoderic acid T and its C-3 epimer exhibited antimalarial and antitubercular activities [1]. Ganorbiformin B can be procured as a structurally defined comparator to determine the specificity of new synthetic analogs. Its differentiated activity profile compared to other ganoderic acids makes it valuable for probing target specificity in infectious disease panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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